Ethyl 3-(anthracen-2-yl)propanoate
Description
Ethyl 3-(anthracen-2-yl)propanoate is an anthracene-functionalized ester characterized by an ethyl propanoate backbone substituted at the 2-position of the anthracene moiety. Anthracene derivatives are often studied for their optical properties, biochemical interactions, and stability under varying conditions .
Properties
CAS No. |
75802-32-3 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
ethyl 3-anthracen-2-ylpropanoate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)10-8-14-7-9-17-12-15-5-3-4-6-16(15)13-18(17)11-14/h3-7,9,11-13H,2,8,10H2,1H3 |
InChI Key |
DFGILVUDJJNFND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(anthracen-2-yl)propanoate typically involves the esterification of 3-(anthracen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(anthracen-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to the corresponding acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: 3-(anthracen-2-yl)propanoic acid and ethanol.
Reduction: 3-(anthracen-2-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(anthracen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(anthracen-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The anthracene moiety can intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer activity.
Comparison with Similar Compounds
Physicochemical and Biochemical Properties
Stability and Reactivity
- pH Stability: Ethanoanthracenes degrade faster under alkaline conditions (e.g., 25% degradation at pH 9.0), suggesting similar sensitivity for the anthracen-2-yl derivative .
- Crystallinity: Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate exhibits a well-defined crystal lattice (R factor = 0.057), whereas propanoate esters with flexible chains may show reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
